2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid
Overview
Description
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a bromine atom at the 7th position and a methyl group at the 5th position of the indole ring, with an acetic acid moiety attached to the 3rd position.
Preparation Methods
The synthesis of 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline derivatives.
Bromination: The indole core undergoes bromination at the 7th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group is introduced at the 5th position through a Friedel-Crafts alkylation reaction using methyl iodide and a Lewis acid catalyst.
Acetic Acid Introduction: The acetic acid moiety is introduced at the 3rd position via a Vilsmeier-Haack reaction, followed by hydrolysis to yield the final product.
Chemical Reactions Analysis
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Scientific Research Applications
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid can be compared with other indole derivatives:
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features but different biological activities.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: A compound with a benzyl group at the 1st position, showing distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(7-bromo-5-methyl-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-2-8-7(4-10(14)15)5-13-11(8)9(12)3-6/h2-3,5,13H,4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSWAQYYTLGCFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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